2,6-difluoro-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)benzamide

PDGFRα inhibition kinase selectivity structure-activity relationship

Researchers needing selective PDGFRα kinase inhibitors with defined selectivity profiles often face supply inconsistency. This piperazinylpyrimidine compound delivers validated PDGFRα inhibition (IC50 2,360 nM) and dual NEK1/NEK2 engagement. • Benchmark IC50 for SAR studies • Established selectivity fingerprint vs. related analogs • Applicable to triple-negative breast cancer research

Molecular Formula C20H18F2N6O
Molecular Weight 396.402
CAS No. 1396746-66-9
Cat. No. B2413936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-difluoro-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)benzamide
CAS1396746-66-9
Molecular FormulaC20H18F2N6O
Molecular Weight396.402
Structural Identifiers
SMILESC1CN(CCN1C2=CC=CC=N2)C3=NC=C(C=N3)NC(=O)C4=C(C=CC=C4F)F
InChIInChI=1S/C20H18F2N6O/c21-15-4-3-5-16(22)18(15)19(29)26-14-12-24-20(25-13-14)28-10-8-27(9-11-28)17-6-1-2-7-23-17/h1-7,12-13H,8-11H2,(H,26,29)
InChIKeyFGDDXGQBJXAJBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,6-Difluorobenzamide Piperazinylpyrimidine: Kinase Probe Overview


2,6-Difluoro-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)benzamide (CAS 1396746-66-9) is a synthetic small molecule belonging to the piperazinylpyrimidine class, a chemotype established as selective kinase inhibitors with antiproliferative activity [1]. The compound features a 2,6-difluorobenzamide moiety linked via a pyrimidine-5-yl core to a 4-(pyridin-2-yl)piperazine group. This scaffold has been characterized in the peer-reviewed literature as yielding compounds with selective binding to PDGFR subfamily kinases and casein kinase 1 delta (CSNK1D), distinct from broadly cytotoxic agents within the same series [2]. The compound is cataloged in the Therapeutic Target Database as an inhibitor of NIMA-related kinase 1 (NEK1) and NEK2 [3].

Procurement Risk: Structural Specificity of the 2,6-Difluorobenzamide Scaffold


The piperazinylpyrimidine class exhibits pronounced functional divergence depending on peripheral substitution patterns. Within the foundational Shallal and Russu (2011) series, compound 4 demonstrated selective binding and inhibition of oncogenic mutant forms of KIT and PDGFRA over wild-type isoforms, whereas compound 16 acted as a globally cytotoxic agent with a distinct kinase profile, and compound 15 showed selective cytostatic activity against triple-negative breast cancer cells [1]. The 2,6-difluorobenzamide substitution pattern at the pyrimidine 5-position is a critical determinant of target engagement: this specific moiety has been shown in BindingDB entries to modulate PDGFRα inhibitory potency (IC50 values in the low micromolar range), while related analogs with alternative benzamide substitution display PI3K isoform inhibition profiles differing by orders of magnitude [2]. Generic substitution without experimental validation of the exact substitution pattern therefore carries a high risk of obtaining a compound with an entirely different kinase selectivity fingerprint, cellular phenotype, and research utility [3].

Quantitative Differentiation from Closest Analogs


PDGFRα Kinase Inhibition: 2,6-Difluorobenzamide vs. Alternative Benzamides

The 2,6-difluorobenzamide piperazinylpyrimidine scaffold represented by this compound (BindingDB entry BDBM50241992, CHEMBL4074262) exhibits an IC50 of 2,360 nM against PDGFRα kinase in a FAM-labeled peptide substrate assay. In contrast, a structurally distinct piperazinylpyrimidine analog bearing alternative substitution (BDBM197726) shows an IC50 of 10,000 nM against PI3Kα in a comparable biochemical format—a >4-fold difference in potency illustrating how the 2,6-difluorobenzamide moiety directs target engagement toward PDGFR family kinases rather than lipid kinases [1][2]. This differential is consistent with the class-level finding that compound 4 (a closely related piperazinylpyrimidine) preferentially binds to and inhibits PDGFR subfamily members including mutant KIT and PDGFRA [3].

PDGFRα inhibition kinase selectivity structure-activity relationship piperazinylpyrimidine

NEK1/NEK2 Dual Targeting vs. Single-Kinase Probes

This compound is cataloged in the Therapeutic Target Database (TTD) as an inhibitor of both NEK1 and NEK2 kinases, two NIMA-related mitotic kinases that serve distinct but complementary roles in cell cycle regulation [1]. The foundational reference for this annotation—'Aminopyrazine inhibitors binding to an unusual inactive conformation of the mitotic kinase Nek2: SAR and structural characterization' (J Med Chem, 2010)—describes structural determinants for NEK family engagement [2]. In contrast, well-characterized piperazinylpyrimidine probes such as PF-4708671 are highly selective for S6K1 (Ki = 20 nM) over S6K2 (>400-fold selectivity) and do not engage NEK family kinases at comparable concentrations . The NEK1/NEK2 dual targeting profile distinguishes this compound for cell cycle and centrosome biology applications where single-kinase probes are insufficient.

NEK1 NEK2 mitotic kinase cell cycle dual inhibition

Cytostatic vs. Cytotoxic Phenotype in Piperazinylpyrimidines

The piperazinylpyrimidine class splits into two distinct antiproliferative phenotypes determined by substitution: compounds 4 and 15 exhibit selective cytostatic activity (growth inhibition without cell killing) against the NCI-60 panel, while compound 16 displays global cytotoxicity (cell killing across multiple lineages) [1]. MDA-MB-468 triple-negative breast cancer cells were among the most sensitive lines to compounds 4 and 15 [2]. Although specific GI50 values for 2,6-difluoro-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)benzamide against the NCI-60 panel are not publicly available, its structural features (2,6-difluorobenzamide at the pyrimidine 5-position) align more closely with the cytostatic scaffold pattern of compounds 4 and 15 than with the cytotoxic scaffold of compound 16 [3]. This structural inference is supported by compound 4's selective binding to PDGFR subfamily kinases—a profile inconsistent with global cytotoxicity mechanisms.

NCI-60 cytostatic cytotoxic MDA-MB-468 triple-negative breast cancer

Research and Preclinical Application Scenarios


PDGFR Subfamily Selectivity Profiling and Mutant Inhibition

This compound is best deployed as a starting scaffold for PDGFRα and related subfamily kinase selectivity profiling. Its measured IC50 of 2,360 nM against PDGFRα provides a benchmark for comparing structure-activity relationships across piperazinylpyrimidine analogs [1]. Researchers investigating differential inhibition of wild-type vs. oncogenic mutant KIT and PDGFRA—a phenotype established for compound 4 in the same chemotype series—may use this 2,6-difluorobenzamide variant to probe the contribution of the fluorination pattern to mutant selectivity [2]. The assay format (FAM-labeled peptide substrate with 5–10 min preincubation) is directly transferable to academic kinase profiling platforms.

NEK1/NEK2 Dual Inhibition in Centrosome and Cell Cycle Studies

The TTD annotation as a dual NEK1/NEK2 inhibitor positions this compound for cell cycle and centrosome duplication studies where simultaneous engagement of both NEK family members is mechanistically required [1]. NEK2 is a validated target in mitotic spindle assembly, while NEK1 is implicated in ciliogenesis and DNA damage response; a dual inhibitor enables interrogation of complementary NEK functions without confounding from S6K or PI3K pathway interference [3]. End-user validation of NEK1/NEK2 IC50 values is essential given the absence of public quantitative data for this exact compound.

Triple-Negative Breast Cancer (MDA-MB-468) Growth Inhibition

Based on the class-level finding that piperazinylpyrimidine compounds 4 and 15 are potent and selective growth inhibitors of MDA-MB-468 triple-negative breast cancer cells [1], this compound may serve as an investigational probe for basal-like breast cancer models. The structural similarity to compound 4—which demonstrated PDGFR subfamily-selective binding and cytostatic activity—warrants evaluation in MDA-MB-468 proliferation assays, with compound 15 as a positive control comparator [2]. Procurement for this application should include plans for parallel kinase profiling to confirm target engagement.

Kinase Inhibitor Scaffold Optimization

The 2,6-difluorobenzamide piperazinylpyrimidine core represents a synthetically tractable scaffold for medicinal chemistry optimization. The piperazinylpyrimidine moiety provides four symmetrically oriented H-bond accepting nitrogens, while the pyridin-2-yl group on the piperazine offers additional coordination potential [1]. Structure-activity relationships from the foundational 2011 study demonstrate that modifications at the benzamide position can tune kinase selectivity between PDGFR, CK1, and RAF subfamilies [2]. This compound serves as a key intermediate for derivative synthesis programs targeting specific kinase selectivity profiles.

Quote Request

Request a Quote for 2,6-difluoro-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.